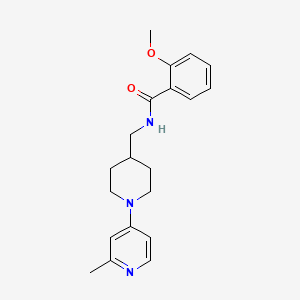
5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BMFCA and is a member of the furan carboxylic acid family.
Mechanism of Action
The mechanism of action of BMFCA is not fully understood. However, it has been suggested that BMFCA may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, BMFCA may reduce inflammation and pain.
Biochemical and Physiological Effects:
BMFCA has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the proliferation of cancer cells. In addition, BMFCA has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BMFCA has also been shown to exhibit antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMFCA in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using BMFCA in lab experiments is its limited solubility in water. This may make it difficult to dissolve BMFCA in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BMFCA. One area of research is the development of new synthetic methods for the preparation of BMFCA and its derivatives. Another area of research is the study of the mechanism of action of BMFCA. This may provide insights into its potential therapeutic applications. Furthermore, the study of the structure-activity relationship of BMFCA may lead to the development of more potent and selective inhibitors of COX-2. Finally, the study of the pharmacokinetics and pharmacodynamics of BMFCA may provide insights into its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of BMFCA involves the reaction of 5-(1,3-benzodioxol-5-yl)-2-methylfuran with chloroacetic acid in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield BMFCA. This synthesis method has been optimized to yield high purity and high yield of BMFCA.
Scientific Research Applications
BMFCA has been extensively studied for its potential applications in various fields. In the field of organic electronics, BMFCA has been used as a building block for the synthesis of conjugated polymers. These polymers have been used in the fabrication of organic field-effect transistors and organic solar cells. BMFCA has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-tumor activities.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-7-9(13(14)15)5-11(18-7)8-2-3-10-12(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHYYAASODLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)


![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)
![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

